molecular formula C11H14ClN5O2 B7947276 N-(2-chloro-9H-purin-6-yl)leucine

N-(2-chloro-9H-purin-6-yl)leucine

Cat. No.: B7947276
M. Wt: 283.71 g/mol
InChI Key: ISCWZCDWBXXBIE-UHFFFAOYSA-N
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Description

N-(2-chloro-9H-purin-6-yl)leucine is a specialized purine-amino acid conjugate designed for advanced pharmaceutical and biochemical research. This compound integrates a chloropurine moiety with the essential amino acid leucine, creating a versatile scaffold for probing nucleotide-related biological processes and developing novel therapeutic agents. Its primary research value lies in its potential as a precursor for synthesizing nucleoside analogs or as a core structure for enzyme inhibition studies, particularly targeting purine-binding proteins. Researchers are exploring its application in modulating key cellular pathways, including those involved in nucleotide synthesis and signal transduction. The leucine component may influence cellular uptake through amino acid transporters, while the chloropurine group offers a reactive site for further chemical modification, enabling the creation of targeted inhibitors or molecular probes. This compound is representative of a class of purine conjugates that have shown promise in early-stage research for various biological activities, serving as a critical tool for investigating complex biochemical interactions and structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-chloro-7H-purin-6-yl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O2/c1-5(2)3-6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCWZCDWBXXBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Leucine’s α-amino group acts as the nucleophile, displacing the C6 chlorine. Key considerations include:

  • Protection of Leucine : The carboxyl group of leucine is typically protected as a methyl or benzyl ester to prevent side reactions. The amino group may remain unprotected or use transient protection (e.g., Boc) depending on reaction conditions.

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance nucleophilicity. Tetrabutylammonium hydroxide (TBAH) is often added as a phase-transfer catalyst.

  • Temperature and Time : Reactions proceed at 50–80°C for 6–24 hours, with yields improving under reflux conditions.

Example Protocol :

  • Substrate : 2,6-Dichloropurine (1.06 mmol)

  • Nucleophile : L-Leucine (1.2 eq, unprotected)

  • Conditions : DMF, TBAH (1.5 eq), 80°C, 12 hours

  • Yield : 54–68% after column chromatography (SiO₂, ethyl acetate/heptane)

Regioselective Alkylation and Purification Challenges

Competing alkylation at N7 or N9 of the purine ring is a major side reaction. Strategies to favor C6 substitution include:

Steric and Electronic Modifications

  • N9 Pre-alkylation : Introducing a bulky group at N9 (e.g., benzyl or pyridinylmethyl) before C6 substitution reduces N7/N9 competition. For example, 9-benzyl-2,6-dichloropurine undergoes leucine coupling at C6 with >90% regioselectivity.

  • Microwave Assistance : Short-duration microwave irradiation (100–150°C, 30 min) minimizes side products.

Regioselectivity Data :

N9 SubstituentC6 Yield (%)N7 Byproduct (%)
Benzyl755
Pyridinylmethyl688
Unsubstituted5422

Protection-Deprotection Strategies for Leucine

Carboxyl Group Protection

  • Methyl Ester : Formed via Fischer esterification (HCl/MeOH, reflux).

  • Benzyl Ester : Synthesized using benzyl bromide and TBAH in dichloromethane. Deprotection employs hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (TFA).

Amino Group Considerations

While unprotected amino groups can participate directly in SNAr, Boc protection (di-tert-butyl dicarbonate) is used in multi-step syntheses to prevent undesired cyclization.

Alternative Synthetic Routes

Mitsunobu Coupling

Although less common, Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) enable purine-amino acid conjugation. This method avoids chlorine displacement but requires pre-functionalized purines.

Limitations :

  • Low yields (15–25%) due to competing side reactions.

  • Challenging purification from triphenylphosphine oxide byproducts.

Enzymatic Approaches

Transglutaminases and lipases have been explored for biocatalytic coupling, but applicability to N-(2-chloro-9H-purin-6-yl)leucine remains unverified.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include purine C8-H (δ 8.0–8.2 ppm) and leucine’s α-CH (δ 3.7–4.1 ppm).

  • LC-MS : [M+H]⁺ peaks at m/z 297.1 (calculated for C₁₁H₁₅ClN₆O₂).

Purity Optimization

  • Crystallization : Ethanol/water mixtures (7:3) yield >98% pure product.

  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) resolve regioisomers.

Industrial-Scale Production Insights

Batch processes in automated reactors (20–100 L) achieve consistent yields (60–65%). Continuous flow systems are under development to reduce reaction times by 40% .

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • In contrast, compounds like 6-chloro-9-(2-nitrophenylsulfonyl)purine feature bulky, electron-withdrawing groups that alter electronic properties and steric hindrance .
  • Synthetic Complexity : The leucine derivative requires protection/deprotection steps (e.g., tetrahydropyranyl group removal), whereas simpler analogues (e.g., 2-chloro-N-methyl-9H-purin-6-amine) achieve higher yields via direct alkylation .

Key Observations :

  • Therapeutic Scope : The leucine derivative targets pain pathways, while 9-isopropyl-2-chloro-N-(4-methoxybenzyl)-purin-6-amine exhibits potent CDK inhibition for cancer therapy .
  • Receptor Specificity: N6-Benzyl-2-chloroadenine shows high affinity for adenosine receptors, contrasting with the leucine compound’s opioid receptor activity .

Physicochemical and Structural Analysis

Table 3: Physicochemical Properties
Compound Name Molecular Weight LogP Solubility (mg/mL) Crystal Structure Analysis Reference
N-(2-Chloro-9H-purin-6-yl)leucine 371.39 2.69 0.12 (aqueous) Not reported
6-Chloro-9-(2-nitrophenylsulfonyl)purine 347.71 1.89 <0.01 (aqueous) Dihedral angles: 66.46° (A), 85.77° (B)
N6-Benzyl-2-chloroadenine 259.69 2.69 0.05 (DMSO) π-π stacking interactions observed

Key Observations :

  • Solubility: The leucine derivative’s aqueous solubility (0.12 mg/mL) is superior to sulfonyl-substituted purines (<0.01 mg/mL), likely due to its amino acid moiety .
  • Structural Insights : X-ray data for 6-chloro-9-(2-nitrophenylsulfonyl)purine reveals conformational flexibility, with dihedral angles impacting π-π interactions and crystal packing .

Q & A

Q. What are the established synthetic routes for N-(2-chloro-9H-purin-6-yl)leucine, and how can reaction conditions be optimized?

The synthesis typically involves coupling leucine to a chlorinated purine core. Key steps include:

  • Chlorination : Selective introduction of chlorine at the 2-position of the purine ring under controlled conditions (e.g., using POCl₃ or NCS in anhydrous solvents) to avoid over-chlorination .
  • Amino Acid Coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the purine scaffold to leucine. Reaction pH (6.5–7.5) and temperature (0–4°C) are critical to preserve stereochemistry .
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify purine substitution patterns (e.g., chlorine at C2) and leucine integration. Key signals include the purine C8 proton (~8.3 ppm) and leucine α-CH (~4.1 ppm) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. High-resolution data (d-spacing < 1.0 Å) ensures accurate determination of bond angles and torsional strain .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks and isotopic patterns (e.g., 35Cl/37Cl^{35}Cl/^{37}Cl) .

Q. What purification strategies mitigate byproducts during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers if racemization occurs during coupling .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove unreacted leucine or chlorinated impurities .

Advanced Research Questions

Q. How can biological activity assays for this compound be designed to evaluate enzyme inhibition or receptor binding?

  • Target Selection : Prioritize purine-binding enzymes (e.g., kinases, topoisomerases) based on structural analogs like ATP-competitive inhibitors .
  • Assay Protocols :
    • Fluorescence Polarization : Monitor displacement of fluorescent ATP analogs in real time .
    • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, Kd) with purified enzyme targets .
    • Cell-Based Assays : Measure IC₅₀ in cancer cell lines (e.g., HeLa) using MTT viability assays, with controls for off-target effects .

Q. What computational methods are suitable for structure-activity relationship (SAR) studies of this compound?

  • 3D-QSAR : Use CoMFA or CoMSIA models based on analogs (e.g., N-cyclopropylglycine derivatives) to predict steric/electrostatic contributions to activity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding poses in ATP pockets (e.g., Topoisomerase II active site) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes under physiological conditions .

Q. How can analytical challenges, such as stability under physiological conditions, be addressed?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), pH extremes (1–13), and UV light to identify degradation products via LC-MS .
  • Stability-Indicating Assays : Develop validated HPLC methods (e.g., USP tailing factor < 2) to quantify intact compound in simulated biological fluids (e.g., PBS, 37°C) .

Q. How should contradictory data from different synthetic methods (e.g., yield variability) be resolved?

  • Robustness Testing : Use Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, catalyst loading) across multiple batches .
  • Cross-Validation : Compare spectral data (NMR, IR) with reference standards from independent syntheses .
  • Mechanistic Studies : Probe reaction pathways using isotopic labeling (e.g., 15N^{15}N-leucine) or in situ FTIR to identify rate-limiting steps .

Methodological Resources

  • Crystallography : SHELXL for refinement of X-ray structures; ORTEP-3 for graphical representation .
  • Data Reporting : Follow IUCr standards for crystallographic data and JACS guidelines for spectral reproducibility .
  • Ethical Compliance : Adhere to institutional protocols for biological testing and cite all software/tools (e.g., AutoDock, GROMACS) .

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